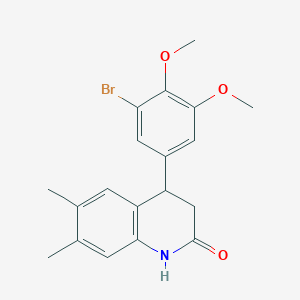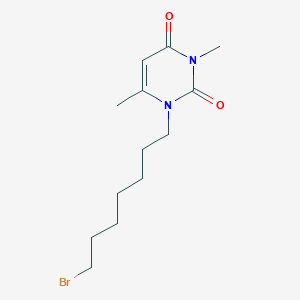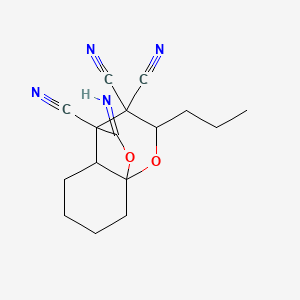
4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound characterized by its complex structure, which includes a quinolinone core substituted with bromine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4,5-dimethoxybenzaldehyde and 2,3-dimethylquinoline.
Condensation Reaction: The initial step involves a condensation reaction between 3-bromo-4,5-dimethoxybenzaldehyde and 2,3-dimethylquinoline under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization, often facilitated by a Lewis acid catalyst, to form the quinolinone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinolinone derivatives with higher oxidation states.
Reduction: Reduced quinolinone derivatives.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in organic electronics and photonics.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethylquinolin-2(1H)-one: Lacks the dihydro component, leading to different reactivity and properties.
4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-thione: Contains a sulfur atom instead of oxygen, altering its chemical behavior.
Uniqueness
4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H20BrNO3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-(3-bromo-4,5-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C19H20BrNO3/c1-10-5-14-13(9-18(22)21-16(14)6-11(10)2)12-7-15(20)19(24-4)17(8-12)23-3/h5-8,13H,9H2,1-4H3,(H,21,22) |
InChI Key |
YYXRVOBGAKJLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C(=C3)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513929.png)

![(5E)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11513937.png)
![2-Bromo-6-ethoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol](/img/structure/B11513943.png)
![Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate](/img/structure/B11513944.png)
![N'-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N,N-dimethylimidoformamide](/img/structure/B11513948.png)
![1,3-Bis[1-(3-chlorophenyl)cyclobutyl]urea](/img/structure/B11513958.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11513973.png)
![3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11513983.png)
![2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl propanoate](/img/structure/B11513988.png)
![3-(4-methoxyphenyl)-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11513998.png)

methanone](/img/structure/B11514003.png)
![3-(2-Hydroxy-3-methoxyphenyl)-5-(3-methylphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11514015.png)
